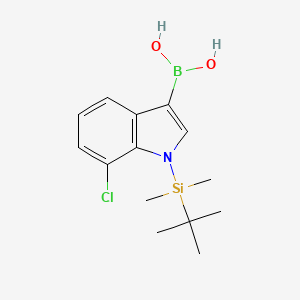
1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid is a compound that features a boronic acid group attached to an indole ring, which is further substituted with a tert-butyldimethylsilyl group and a chlorine atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole in a solvent like dimethylformamide . The boronic acid group can be introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield .
化学反应分析
Types of Reactions
1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide.
Reduction: The indole ring can be reduced under specific conditions, although this is less common.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group would yield a phenol derivative .
科学研究应用
1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of probes for biological imaging.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid involves its reactivity as a boronic acid. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological applications . The tert-butyldimethylsilyl group provides steric protection, enhancing the stability of the compound .
相似化合物的比较
Similar Compounds
- 1-(Tert-butyldimethylsilyl)-1H-indol-5-ylboronic acid
- 1-(Tert-butyldimethylsilyl)-1H-indol-2-ylboronic acid
Uniqueness
1-(Tert-butyldimethylsilyl)-7-chloro-1h-indol-3-ylboronic acid is unique due to the presence of both the tert-butyldimethylsilyl group and the chlorine atom on the indole ring. This combination of substituents provides distinct reactivity and stability compared to other boronic acid derivatives .
生物活性
1-(Tert-butyldimethylsilyl)-7-chloro-1H-indol-3-ylboronic acid (CAS No. 778647-33-9) is a compound that belongs to the category of boronic acids, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H21BClNO2Si
- Molecular Weight : 309.67 g/mol
- Structure : The compound contains a boronic acid functional group, which is significant for its reactivity and biological interactions.
Biological Activity Overview
Boronic acids have been recognized for their various biological properties, including:
- Antibacterial Activity : They exhibit inhibition against a range of bacterial strains.
- Antioxidant Properties : Many boronic acids demonstrate the ability to scavenge free radicals.
- Enzyme Inhibition : They can inhibit key enzymes involved in metabolic pathways, which may have implications in cancer therapy.
Antibacterial Activity
Recent studies indicate that this compound shows promising antibacterial effects. For instance, it has been tested against Escherichia coli, demonstrating effective inhibition at concentrations around 6.50 mg/mL . This suggests potential applications in treating bacterial infections.
Antioxidant Activity
The compound's antioxidant capacity has been evaluated using various assays:
- DPPH Scavenging Activity : IC50 values indicate strong antioxidant properties, with values reported as low as 0.14 µg/mL .
- ABTS Radical Scavenging : This method further confirms its potential as an antioxidant agent.
Enzyme Inhibition Studies
The enzyme inhibition profile of this compound reveals significant activity against several enzymes:
- Acetylcholinesterase : Moderate inhibition (IC50 = 115.63 µg/mL).
- Butyrylcholinesterase : High inhibition (IC50 = 3.12 µg/mL).
- Antiurease and Antithyrosinase Activities : IC50 values of 1.10 µg/mL and 11.52 µg/mL respectively indicate strong inhibitory effects on these enzymes .
Case Studies and Research Findings
- In Vivo Studies : In a study assessing the histological effects of the compound on rat organs, no significant toxic effects were observed, suggesting safety for potential therapeutic use .
- Cytotoxicity Against Cancer Cells : The compound exhibited a high cytotoxic effect on MCF-7 cancer cell lines (IC50 = 18.76 µg/mL), indicating its potential role in cancer therapy .
Comparative Analysis with Other Boronic Acids
| Compound Name | Antibacterial IC50 (mg/mL) | Antioxidant IC50 (µg/mL) | Acetylcholinesterase IC50 (µg/mL) | Cytotoxicity IC50 (µg/mL) |
|---|---|---|---|---|
| This compound | 6.50 | 0.14 | 115.63 | 18.76 |
| Phenylboronic Acid | Varies | Varies | Varies | Varies |
| Quercetin | Varies | Varies | Varies | Varies |
属性
分子式 |
C14H21BClNO2Si |
|---|---|
分子量 |
309.67 g/mol |
IUPAC 名称 |
[1-[tert-butyl(dimethyl)silyl]-7-chloroindol-3-yl]boronic acid |
InChI |
InChI=1S/C14H21BClNO2Si/c1-14(2,3)20(4,5)17-9-11(15(18)19)10-7-6-8-12(16)13(10)17/h6-9,18-19H,1-5H3 |
InChI 键 |
UXXBYEMVLHIBCI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(C2=C1C=CC=C2Cl)[Si](C)(C)C(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















